2-[5-(Dodecylthio)-1,3,4-thiadiazol-2-yl]acetic acid
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Overview
Description
2-[5-(Dodecylthio)-1,3,4-thiadiazol-2-yl]acetic acid is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a dodecylthio group attached to the thiadiazole ring, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(Dodecylthio)-1,3,4-thiadiazol-2-yl]acetic acid typically involves the reaction of dodecylthiol with a suitable thiadiazole precursor. One common method is the direct anodic (thio)acetalization of aldehydes with thiols under neutral conditions. This process involves the electrochemical oxidation of the aldehyde in the presence of dodecylthiol, leading to the formation of the desired thioacetal .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of renewable feedstocks, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-[5-(Dodecylthio)-1,3,4-thiadiazol-2-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.
Substitution: The dodecylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or alkoxides can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur species.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
2-[5-(Dodecylthio)-1,3,4-thiadiazol-2-yl]acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Mechanism of Action
The mechanism of action of 2-[5-(Dodecylthio)-1,3,4-thiadiazol-2-yl]acetic acid involves its interaction with various molecular targets and pathways. The compound can modulate the activity of enzymes and receptors through its sulfur-containing functional groups. It may also participate in redox reactions, influencing cellular oxidative stress levels and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 5-(Dodecylthio)-1,3,4-thiadiazole-2-thiol
- 5-(Ethylthio)-1,3,4-thiadiazole-2-thiol
- 5-(2-Chloroethylthio)-1,3,4-thiadiazole-2-thiol
Uniqueness
2-[5-(Dodecylthio)-1,3,4-thiadiazol-2-yl]acetic acid is unique due to the presence of the dodecylthio group, which imparts distinct hydrophobic properties and influences its reactivity. This makes it particularly useful in applications where hydrophobic interactions are important, such as in the development of new materials and in biological studies involving membrane-associated processes .
Properties
IUPAC Name |
2-(5-dodecylsulfanyl-1,3,4-thiadiazol-2-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O2S2/c1-2-3-4-5-6-7-8-9-10-11-12-21-16-18-17-14(22-16)13-15(19)20/h2-13H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGLAEKHINBDSPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCSC1=NN=C(S1)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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